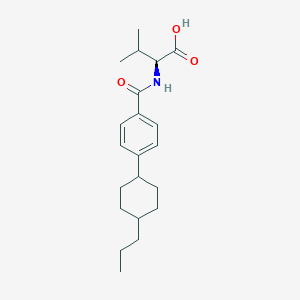![molecular formula C13H16F2N2O3S B7644412 N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine receptors are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX has been widely used in scientific research to study the role of adenosine receptors in various biological systems.
Mécanisme D'action
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide acts as a competitive antagonist of the adenosine A1 receptor. By binding to the receptor, this compound blocks the action of adenosine, a naturally occurring molecule that activates the receptor. This blockade of the adenosine A1 receptor can lead to a variety of physiological effects, depending on the system being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different biological systems. For example, in the cardiovascular system, this compound has been shown to increase heart rate and blood pressure in animal models. In the central nervous system, this compound has been shown to have anxiogenic effects in rodents, suggesting a potential role in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide in scientific research is its high selectivity for the adenosine A1 receptor. This allows researchers to study the specific role of this receptor in various biological systems without the confounding effects of other adenosine receptor subtypes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods of time.
Orientations Futures
There are many potential future directions for research involving N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide. One area of interest is the role of adenosine receptors in the regulation of sleep and wakefulness. This compound has been shown to increase wakefulness in animal models, suggesting a potential role in the treatment of sleep disorders. Another area of interest is the role of adenosine receptors in the regulation of inflammation and immune function. This compound has been shown to have anti-inflammatory effects in animal models, suggesting a potential role in the treatment of inflammatory diseases. Overall, this compound is a valuable tool for studying the function of adenosine receptors in various biological systems, and its use is likely to continue to expand in the future.
Méthodes De Synthèse
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide can be synthesized using a multi-step process that involves the reaction of cyclopentylamine with 2,6-difluorobenzene sulfonyl chloride to form the intermediate N-cyclopentyl-2,6-difluorobenzenesulfonamide. This intermediate is then reacted with ethyl chloroacetate in the presence of sodium hydride to form the final product, this compound.
Applications De Recherche Scientifique
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide has been used extensively in scientific research to study the function of adenosine receptors. Adenosine receptors are involved in a wide range of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By selectively blocking the adenosine A1 receptor, this compound can be used to study the specific role of this receptor in various biological systems.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3S/c14-10-6-3-7-11(15)13(10)21(19,20)16-8-12(18)17-9-4-1-2-5-9/h3,6-7,9,16H,1-2,4-5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTOZEKDQTXLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CNS(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)
![4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B7644345.png)


![1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
![2-Phenyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine](/img/structure/B7644380.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)
![3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7644401.png)
![N-phenyl-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B7644406.png)
![4H-Pyrrolo[2,3-d]thiazole-5-carboxamide](/img/structure/B7644409.png)

![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)